An In-depth Technical Guide to 5-Bromobenzene-1,3-diamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromobenzene-1,3-diamine: Properties, Synthesis, and Applications
Abstract
5-Bromobenzene-1,3-diamine, a strategically functionalized aromatic compound, serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring two nucleophilic amino groups and a synthetically versatile bromine atom, offers orthogonal reactivity that is highly valued in the fields of medicinal chemistry, materials science, and drug discovery. The diamine core is a common structural motif in biologically active molecules, while the bromo-substituent provides a reactive handle for advanced cross-coupling methodologies. This guide provides an in-depth analysis of the core chemical properties, a detailed laboratory-scale synthesis protocol, a discussion of its characteristic reactivity, and an exploration of its applications, particularly as an intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.
Introduction to 5-Bromobenzene-1,3-diamine
5-Bromobenzene-1,3-diamine (also known as 5-bromo-m-phenylenediamine) is an aromatic organic compound whose structure is characterized by a benzene ring substituted with two amino groups at the meta-positions (1 and 3) and a bromine atom at the 5-position. This arrangement of functional groups makes it a trifunctional reagent with distinct reactive sites. The amino groups confer basicity and nucleophilicity, while the carbon-bromine bond is susceptible to a wide range of organometallic cross-coupling reactions.
The utility of 1,3-diaminobenzene derivatives is well-established, as they form the core of numerous dyes, polymers, and pharmaceutical agents.[1][2] The introduction of a bromine atom onto this scaffold significantly enhances its value as a synthetic intermediate. It allows for the precise and controlled introduction of additional molecular complexity through powerful C-C and C-N bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings.[3][4] This capability is of paramount importance in drug discovery, where the systematic modification of a core scaffold (scaffold hopping and decoration) is a key strategy for optimizing biological activity, selectivity, and pharmacokinetic properties.[5]
Physicochemical & Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.
Physical and Chemical Properties
5-Bromobenzene-1,3-diamine is typically a brown solid at room temperature.[6] Its key physicochemical properties are summarized in the table below, compiled from various chemical data repositories.[6][7][8]
| Property | Value | Reference |
| IUPAC Name | 5-bromobenzene-1,3-diamine | [7] |
| Synonyms | 5-Bromo-m-phenylenediamine, 1-Bromo-3,5-diaminobenzene | [6] |
| CAS Number | 33786-90-2 | [7] |
| Molecular Formula | C₆H₇BrN₂ | [7] |
| Molecular Weight | 187.04 g/mol | [7] |
| Appearance | Brown solid | [6] |
| Melting Point | 92 °C | [6] |
| Boiling Point (Predicted) | 336.1 ± 22.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.697 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 3.81 ± 0.10 (most basic amine) | [6] |
| XLogP3-AA | 1.3 | [7] |
| Topological Polar Surface Area | 52.04 Ų | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Storage Temperature | 2-8 °C, under inert gas | [6] |
Spectroscopic Analysis
Spectroscopic data is crucial for confirming the identity and purity of 5-Bromobenzene-1,3-diamine after synthesis or before use.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides direct insight into the hydrogen environment of the molecule. For 5-Bromobenzene-1,3-diamine, a high degree of symmetry results in a simple spectrum. The two protons ortho to the bromine atom (at C2 and C6) are chemically equivalent, as are the two amino groups. A reported spectrum in CDCl₃ confirms this structure.[6]
-
δ 6.25 (d, 2H, J=2.0 Hz): This doublet corresponds to the two equivalent aromatic protons (H-2 and H-6). The small coupling constant is characteristic of meta-coupling to H-4.
-
δ 5.90 (t, 1H, J=2.0 Hz): This triplet corresponds to the single aromatic proton at C-4, which is meta-coupled to both H-2 and H-6.
-
δ 3.60 (s, 4H): This broad singlet corresponds to the four protons of the two equivalent amino (-NH₂) groups. The broadness is typical for amine protons due to quadrupole broadening and potential exchange with trace water.
-
-
¹³C NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show only four distinct signals.
-
C1/C3 (Amine-bearing): These two carbons are equivalent and would appear as a single peak.
-
C2/C6 (Adjacent to Bromine): These two carbons are also equivalent.
-
C4 (Para to Bromine): This carbon will show a unique signal.
-
C5 (Ipso to Bromine): This carbon, directly attached to bromine, will exhibit a chemical shift influenced by the "heavy atom effect," which causes an upfield shift (to a lower ppm value) compared to what would be predicted based on electronegativity alone.[9] This is a key diagnostic feature for bromo- and iodo-substituted arenes.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic vibrations of the amino groups.
-
N-H Stretching: A pair of medium-to-strong bands would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine N-H bonds.
-
N-H Bending (Scissoring): A strong band around 1600-1650 cm⁻¹ is characteristic of the scissoring vibration of the -NH₂ group.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region would indicate the aromatic C-N stretching.
-
C-Br Stretching: A weaker band in the far IR region, typically 500-650 cm⁻¹, would correspond to the C-Br stretch.[10]
-
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and information about the elemental composition.
-
Molecular Ion (M⁺): The key feature would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum: the molecular ion (M⁺) and an (M+2)⁺ peak of almost equal intensity. For C₆H₇BrN₂, these would appear at m/z ≈ 186 and m/z ≈ 188. This isotopic signature is definitive for a monobrominated compound.
-
Synthesis and Purification
The most common and efficient laboratory synthesis of 5-Bromobenzene-1,3-diamine involves the chemical reduction of its dinitro precursor, 1-bromo-3,5-dinitrobenzene.[6] This transformation is a cornerstone of aromatic chemistry, converting electron-withdrawing nitro groups into electron-donating amino groups, thereby completely altering the electronic character of the benzene ring.
Synthetic Route: Reduction of 1-Bromo-3,5-dinitrobenzene
The chosen method employs iron powder in the presence of an acidic catalyst, typically ammonium chloride in a mixed solvent system like methanol/water. Iron is a cost-effective and robust reducing agent for nitroarenes. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro groups, with the protic solvent providing the necessary protons for the formation of water as a byproduct.
Detailed Experimental Protocol
Causality: The use of a reflux condenser is critical to prevent the loss of the volatile methanol solvent at the reaction's elevated temperature (95 °C). The ammonium chloride serves as a mild acid catalyst to facilitate the reduction and prevent the formation of passivating iron oxide layers on the metal surface.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol), methanol (50 mL), and water (50 mL).
-
Addition of Reducing Agents: To the stirred solution, add ammonium chloride (17.33 g, 323.9 mmol) followed by the careful addition of iron powder (11.31 g, 202.5 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 95 °C) and maintain stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the excess iron powder and iron salts.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and remove the methanol under reduced pressure (rotary evaporation). Extract the remaining aqueous phase with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromobenzene-1,3-diamine as a solid.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromobenzene-1,3-diamine.
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Bromobenzene-1,3-diamine lies in the distinct and generally orthogonal reactivity of its amino and bromo functional groups. This allows for selective, stepwise modifications of the molecule.
Reactivity of the Amino Groups
The two primary amino groups are nucleophilic and can undergo a variety of classical reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This can be used to protect the amino groups or to introduce new functional moieties.
-
Alkylation: The amino groups can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is common. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures can convert the amino groups into diazonium salts. These are highly versatile intermediates that can be subsequently converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl) via Sandmeyer-type reactions.
Reactivity of the Bromo-Substituent
The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming tools in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester) to form a new carbon-carbon bond.[3][11] This is an exceptionally reliable method for constructing biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the benzene ring at the C5 position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent.[8]
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[4] It is a powerful alternative to classical methods and allows for the synthesis of complex tri- and tetra-substituted benzene derivatives. This reaction also requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu).[12]
The selective execution of these reactions is possible due to differing reaction conditions. For instance, acylation of the amines can be performed under mild basic conditions that leave the C-Br bond untouched. Subsequently, the brominated amide can undergo a Suzuki coupling under palladium catalysis, followed by deprotection of the amide to regenerate the amine if desired.
Reactivity Overview Diagram
Caption: Key reactive sites and potential transformations.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 5-Bromobenzene-1,3-diamine make it a valuable scaffold for the synthesis of biologically active compounds. Aromatic amine structural units are integral to a vast array of functional organic molecules, including pharmaceuticals and electronic materials.[5]
-
Role as a Privileged Scaffold: The 1,3-diaminobenzene core provides a rigid platform from which to project substituents into the binding pockets of biological targets like enzymes and receptors. The meta-orientation of the amino groups allows for a divergent display of functionality.
-
Intermediate for Biologically Active Compounds: Derivatives of 1,3-phenylenediamine are crucial intermediates in the synthesis of important drug classes. For example, they are key precursors for creating indolo[2,3-a]carbazoles, a class of compounds investigated for their potent anticancer activity.[5] The presence of the bromine atom in the 5-position provides a direct route to further functionalize these complex heterocyclic systems, enabling the generation of chemical libraries for structure-activity relationship (SAR) studies.
-
Strategic Importance in Synthesis Design: The orthogonal reactivity of the amine and bromide groups is a significant advantage in multi-step syntheses. A medicinal chemist can use the amino groups as anchor points for building one part of a target molecule, and then use the bromide as a late-stage "linchpin" to connect a second, complex fragment via cross-coupling. This strategy is highly effective in convergent synthesis, improving overall efficiency and allowing for rapid exploration of chemical diversity around the core scaffold.
Safety, Handling, and Storage
Proper handling of 5-Bromobenzene-1,3-diamine is essential due to its potential health hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[7]
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 |
| STOT SE (Category 3) | H335: May cause respiratory irritation | GHS07 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator should be used.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Recommended Storage: For long-term stability, it is recommended to store the compound at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[6]
Conclusion
5-Bromobenzene-1,3-diamine is a highly functional and synthetically valuable chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and orthogonal reactivity make it an indispensable tool for organic and medicinal chemists. The ability to leverage both classical amine chemistry and modern palladium-catalyzed cross-coupling reactions from a single, compact scaffold allows for the efficient and strategic construction of complex molecular architectures. As the demand for novel therapeutics and functional materials continues to grow, the role of versatile building blocks like 5-Bromobenzene-1,3-diamine in enabling innovation will remain critically important.
References
-
PubChem. 5-Bromobenzene-1,3-diamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. [Link]
- Not used.
- Google Patents.
- Not used.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Not used.
- Not used.
-
University of Calgary. Bromobenzene. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Not used.
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
- Not used.
- Not used.
- Not used.
- Not used.
- Not used.
- Not used.
-
Wikipedia. m-Phenylenediamine. [Link]
- Not used.
-
PubMed. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]
- Not used.
- Not used.
- Not used.
- Not used.
Sources
- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]
- 6. 5-Bromo-1,3-phenylenediamine | 33786-90-2 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. uwosh.edu [uwosh.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]




